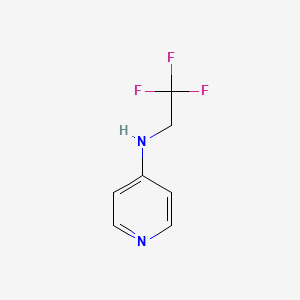

N-(2,2,2-trifluoroethyl)pyridin-4-amine

Beschreibung

N-(2,2,2-trifluoroethyl)pyridin-4-amine is a heterocyclic organic compound with the chemical formula C₇H₇F₃N₂. Its structure features a pyridine (B92270) ring substituted with a 2,2,2-trifluoroethylamino group at the 4-position. This combination of a fluorinated aliphatic chain and an aromatic nitrogen-containing heterocycle imparts a unique set of properties to the molecule, making it a subject of interest in various fields of chemical synthesis and application.

| Property | Value |

| Molecular Formula | C₇H₇F₃N₂ |

| Molecular Weight | 176.14 g/mol |

| CAS Number | 74415-04-6 |

The introduction of fluorine into organic molecules has become a powerful strategy in modern chemistry, particularly in the design of bioactive compounds. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule.

The presence of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the half-life of a drug. nih.gov Furthermore, fluorination can alter the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of fluorine atoms can also lead to stronger binding interactions with biological targets, resulting in increased potency and selectivity. nih.gov

The trifluoroethyl group (-CH₂CF₃) is a key structural motif that confers specific advantages in the design of functional molecules. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group can significantly impact the acidity or basicity of nearby functional groups, thereby influencing a molecule's ionization state at physiological pH. This modulation can be crucial for optimizing interactions with biological receptors and enzymes.

The trifluoroethyl moiety is known to enhance the metabolic stability of compounds by protecting adjacent chemical bonds from enzymatic cleavage. nih.gov This increased stability can lead to improved pharmacokinetic profiles for drug candidates. Moreover, the lipophilic nature of the trifluoromethyl group can enhance the ability of a molecule to cross cellular membranes, a critical factor for bioavailability. The introduction of this group has been shown to positively affect the biological activities of various compounds, including those with anticancer, anti-HIV, and protease-inhibiting properties. nih.gov

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast number of biologically active compounds. Its presence is found in numerous natural products, vitamins, and a significant portion of approved pharmaceuticals and agrochemicals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with biological targets.

In the pharmaceutical industry, pyridine derivatives have been successfully developed as drugs for a wide range of therapeutic areas. They are integral to the structures of medications with diverse activities, including antiviral, anticancer, and anti-inflammatory properties. The versatility of the pyridine ring allows for chemical modifications at various positions, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,2,2-trifluoroethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h1-4H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKVLFRRTNWHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2,2,2 Trifluoroethyl Pyridin 4 Amine and Its Analogs

Direct Amination Approaches Utilizing 2,2,2-Trifluoroethylamine (B1214592)

Direct amination methods involve the formation of the crucial C-N bond by reacting a suitable pyridine (B92270) electrophile with 2,2,2-trifluoroethylamine. This can be achieved through a two-step reduction sequence or a direct substitution reaction.

Synthesis via Reduction of Trifluoroacetamides

A plausible and effective two-step approach for the synthesis of N-(2,2,2-trifluoroethyl)pyridin-4-amine involves the initial formation of an amide, followed by its reduction. This method leverages the ready availability of 4-aminopyridine (B3432731) and trifluoroacetylating agents.

The synthesis commences with the acylation of 4-aminopyridine. This is typically achieved by reacting 4-aminopyridine with a trifluoroacetic acid derivative, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, to form the intermediate amide, N-(pyridin-4-yl)-2,2,2-trifluoroacetamide. This acylation step is generally high-yielding and proceeds under mild conditions.

The subsequent and final step is the reduction of the trifluoroacetamide (B147638) to the desired secondary amine. The carbonyl group of the amide is reduced to a methylene (B1212753) group (CH₂). This transformation requires powerful reducing agents due to the stability of the amide bond. Common reagents for this type of reduction include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). The choice of reducing agent is critical to ensure the complete reduction of the amide without affecting the pyridine ring.

Table 1: Common Reducing Agents for Amide Reduction

| Reducing Agent | Typical Solvent | Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Reflux | Highly reactive, non-selective, requires anhydrous conditions. |

| Borane-THF (BH₃·THF) | Tetrahydrofuran (THF) | Room Temp. to Reflux | More selective than LiAlH₄, tolerates some functional groups. |

| Sodium Borohydride/Iodine | Tetrahydrofuran (THF) | Room Temp. to Reflux | In situ generation of diborane. |

| Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Room Temp. | Primarily used for reductive amination, but can reduce imines formed in situ. organic-chemistry.org |

This reductive strategy is a reliable method for preparing N-alkylated amines and is particularly useful when direct alkylation methods are problematic. wikipedia.orgharvard.edunih.gov

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides a more direct route to this compound. This strategy relies on the reaction of a pyridine ring bearing a good leaving group at the 4-position with 2,2,2-trifluoroethylamine acting as the nucleophile. youtube.com

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). echemi.com This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen, thus stabilizing it. echemi.com For the reaction to proceed efficiently, a good leaving group, typically a halide such as fluoride (B91410) or chloride, must be present at the C-4 position. 4-Chloropyridine and 4-fluoropyridine (B1266222) are common starting materials for such reactions. researchgate.netstackexchange.com 4-Fluoropyridines are often more reactive than their chloro-analogs in SNAr reactions. acs.org

The reaction involves the direct displacement of the leaving group by 2,2,2-trifluoroethylamine. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures and the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. researchgate.net

Table 2: Typical Conditions for SNAr on 4-Halopyridines

| Leaving Group | Nucleophile | Solvent | Base | Temperature |

| -Cl | Primary/Secondary Amine | DMSO, DMF | K₂CO₃, Et₃N | 80-150 °C |

| -F | Primary/Secondary Amine | THF, MeCN | KOtBu, DBU | 50-100 °C |

| -Cl | Aniline | 3,5-bis(trifluoromethyl)phenol (catalyst) | None | 130 °C |

This method is highly convergent and is a widely used strategy for the synthesis of substituted aminopyridines in medicinal chemistry. ntnu.nowuxibiology.com

Trifluoroethylation Reactions of Pyridine Derivatives

An alternative to using 2,2,2-trifluoroethylamine as a building block is to introduce the trifluoroethyl group directly onto a pre-existing 4-aminopyridine scaffold. This is achieved using specialized electrophilic trifluoroethylating reagents.

Alkylation with Phenyl(trifluoroethyl)iodonium Triflimide

The direct N-alkylation of 4-aminopyridine with the trifluoroethyl group can be accomplished using hypervalent iodine reagents. These compounds act as powerful electrophilic sources of the desired group. Phenyl(2,2,2-trifluoroethyl)iodonium salts, such as the triflimide or triflate salt, are effective reagents for this purpose. cardiff.ac.ukepfl.ch

In this reaction, the nucleophilic nitrogen of the 4-amino group attacks the CH₂ group of the trifluoroethyl moiety attached to the iodine atom. The hypervalent iodine portion of the reagent serves as an excellent leaving group, facilitating the transfer of the trifluoroethyl group. These reactions are often performed under mild conditions and can exhibit high functional group tolerance. nih.gov The development of such electrophilic fluoroalkylation reagents has become a significant area of research in fluorine chemistry. researchgate.netnih.gov

Table 3: Examples of Electrophilic Fluoroalkylating Reagents

| Reagent Class | Specific Example | Transferred Group |

| Hypervalent Iodine(III) | Phenyl(2,2,2-trifluoroethyl)iodonium Triflimide | -CH₂CF₃ |

| Togni Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | -CF₃ |

| Umemoto's Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | -CF₃ |

| Sulfonium Salts | S-(2,2,2-Trifluoroethyl)diphenylsulfonium salts | -CH₂CF₃ |

This approach is advantageous as it allows for the late-stage introduction of the trifluoroethyl group into a molecule, a strategy often employed in drug discovery.

Multi-Step Synthesis of this compound Precursors

Complex, multi-step synthetic sequences can also be devised to construct the target molecule, often by building the substituted pyridine ring or by elaborating a precursor that is later converted to the final product.

Strategies Involving Pyridine-Based N,O-Acetals

While not commonly documented for this specific target, a potential multi-step synthetic route could involve the use of pyridine-based N,O-acetals as key intermediates. This hypothetical strategy would involve several transformations.

A possible pathway could begin with a pyridine N-oxide derivative. The N-oxide activates the pyridine ring for functionalization. For instance, treatment of a 4-halopyridine N-oxide with an alcohol in the presence of an acylating agent could lead to the formation of an N-acyloxy-4-alkoxypyridinium salt. This intermediate could then react with an amine nucleophile.

Catalytic Approaches in the Synthesis of Trifluoroethylated Amines

Modern synthetic chemistry has increasingly turned to catalytic methods to construct carbon-fluorine bonds and introduce fluorinated moieties. For trifluoroethylated amines, catalytic strategies provide pathways that are often more efficient and selective than classical methods. These approaches include the use of transition metals and organocatalysts to facilitate transformations under mild conditions, a significant improvement over harsher, stoichiometric reactions. researchgate.netsemanticscholar.org The development of these catalytic systems has been pivotal in expanding the accessible chemical space of fluorinated compounds. nih.gov

The synthesis of chiral α-trifluoromethyl amines is of high importance, as the stereochemistry of these compounds can be critical to their biological activity. Asymmetric catalysis offers a powerful tool for establishing the desired stereocenters with high enantioselectivity. A prominent strategy involves the catalytic enantioselective manipulation of trifluoromethyl imines. nih.govnih.gov

One innovative approach is the asymmetric isomerization of N-benzyl trifluoromethyl imines to the corresponding enamines, facilitated by a chiral organic catalyst. nih.govnih.govbrandeis.edu This 1,3-proton shift has been successfully catalyzed by a 9-OH cinchona alkaloid derivative, DHQ-7f, providing access to a range of both aromatic and aliphatic chiral trifluoromethylated amines in high enantioselectivities. nih.gov This method is significant as it addresses the challenge of creating chiral aliphatic trifluoromethylated amines, a previously underdeveloped area. nih.gov

Another key strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov Various catalytic systems, including those based on iridium, rhodium, and ruthenium, have been developed for the asymmetric hydrogenation of these substrates. Furthermore, organocatalytic methods, such as those employing chiral Brønsted acids, have also proven effective for the enantioselective reduction of trifluoromethyl ketimines. nih.gov

The addition of carbon-based nucleophiles to trifluoromethyl imines is another extensively explored avenue for the stereoselective synthesis of α-trifluoromethyl amines. nih.gov Catalytic enantioselective alkylation, arylation, and alkynylation reactions have been developed to construct new carbon-carbon bonds at the carbon atom bearing the trifluoromethyl group, thereby generating chiral centers with high fidelity. nih.gov

| Catalytic Method | Catalyst | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Isomerization | DHQ-7f (Cinchona Alkaloid Derivative) | N-benzyl trifluoromethyl imines | Chiral Trifluoromethylated Amines | Up to 92% | nih.gov |

| Asymmetric Hydrogenation | Pd-catalyst | N-PMP trifluoromethyl imines | Chiral Trifluoromethylated Amines | 89-92% | nih.gov |

| Asymmetric [3+2] Cycloaddition | Chiral Primary Amine C20 | N-2,2,2-trifluoroethylisatin ketimines | Chiral Pyrrolidine (B122466) Spirocyclic Indoles | 82-95% | nih.gov |

| Asymmetric Mannich Reaction | Chiral Primary Amines | Ketimines and Aldehydes | Chiral 3-substituted 3-amino-2-oxindoles | 85-88% | researchgate.net |

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. researchgate.net These reactions are prized for their ability to rapidly construct complex molecular architectures from simple precursors, which is particularly valuable for creating diverse libraries of bioactive compounds. nih.gov

In the context of trifluoroethylated compounds, cascade reactions provide a powerful means to embed this moiety within intricate molecular frameworks. For instance, asymmetric cascade reactions involving N-2,2,2-trifluoroethylisatin ketimines have been developed. nih.gov These ketimines can act as 1,3-dipoles in organocatalytic asymmetric [3+2] cycloaddition reactions with various olefins, leading to the formation of complex chiral spiroindole derivatives containing a trifluoroethyl group. nih.gov These multi-step sequences, often catalyzed by chiral primary amines or squaramide catalysts, can establish multiple stereocenters with high diastereo- and enantioselectivity in a single pot. nih.gov

Another innovative strategy involves defluorinative multicomponent cascade reactions. nih.gov Photoexcited palladium catalysis has been used to initiate a cascade involving trifluoromethylarenes, 1,3-butadienes, and amines. This process allows for the selective defluorination of the trifluoromethyl group and subsequent incorporation into a more complex structure, rapidly generating challenging molecular scaffolds. nih.gov Such methods highlight the potential to use the trifluoromethyl group as a synthetic handle that can be modified within a cascade sequence to build molecular complexity. nih.gov

Furthermore, cascade reactions have been employed to synthesize fluorinated spiroheterocyclic scaffolds for peptidic macrobicycles. researchgate.netnih.gov While not directly involving a trifluoroethyl group, these reactions demonstrate the power of cascades in creating complex fluorinated polycycles from linear precursors in a single flask, often without the need for catalysts or heavy metals. nih.gov This principle of using fluorinated building blocks in cascade sequences to achieve high molecular complexity is directly applicable to the synthesis of advanced analogs of this compound.

| Cascade Reaction Type | Key Reagents | Catalyst/Conditions | Product Scaffold | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines, Cinnamaldehyde | Prolinol silyl (B83357) ether (organocatalyst) | Chiral Spirooxindoles | Builds complex spirocyclic systems with a trifluoroethyl group. | nih.gov |

| Defluorinative Multicomponent Cascade | Trifluoromethylarenes, 1,3-butadienes, Amines | Pd(PPh3)4, XantPhos (Photoexcited Palladium Catalysis) | Benzylic Monofluoromethyl Compounds | Rapidly generates complex structures in a single step. nih.gov | nih.gov |

| Polysubstitution Cascade | Octafluorocyclopentene (OFCP), Linear Peptides | No catalyst, 0-25 °C | Fluorinated Peptidic Macrobicycles | Forms complex polycycles in a single flask. nih.gov | nih.gov |

| Diazotization/N-trifluoroethylation | Anilines, 2,2,2-trifluoroethylamine hydrochloride | Iron porphyrin | N-trifluoroethylated anilines | One-pot N-H insertion cascade. rsc.org | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2,2,2 Trifluoroethyl Pyridin 4 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

Proton NMR analysis would provide critical information about the electronic environment of the hydrogen atoms within N-(2,2,2-trifluoroethyl)pyridin-4-amine. This would include the chemical shifts (δ) of the aromatic protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂) protons of the trifluoroethyl group. Furthermore, spin-spin coupling patterns, such as the expected quartet for the CH₂ group (due to coupling with the three fluorine atoms) and the doublet of doublets or multiplets for the pyridine protons, along with their coupling constants (J), are essential for unambiguous structural assignment. However, no experimentally determined ¹H NMR spectra or data for this compound are available.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in this compound, including the carbons of the pyridine ring and the two carbons of the trifluoroethyl group. The characteristic quartet for the trifluoromethyl (-CF₃) carbon, resulting from coupling to the three fluorine atoms, would be a key identifying feature. Regrettably, no published ¹³C NMR data for this specific compound could be located.

Fluorine (¹⁹F) NMR Analysis

Given the trifluoromethyl group, ¹⁹F NMR spectroscopy is a particularly important tool for the characterization of this compound. This technique is highly sensitive to the local environment of the fluorine atoms. A ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal would likely appear as a triplet due to coupling with the adjacent methylene (-CH₂) protons. The precise chemical shift of this signal is a key piece of data that is currently unavailable in public sources.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique particularly well-suited for analyzing polar molecules like amines. In ESI-MS analysis, this compound would be expected to readily form a protonated molecule, [M+H]⁺. The detection of an ion with a mass-to-charge ratio (m/z) corresponding to this protonated species would confirm the molecular weight of the compound. While the theoretical m/z value can be calculated, experimental verification from a published spectrum is absent.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule with a high degree of confidence. An HRMS measurement of the [M+H]⁺ ion of this compound would provide its exact mass, confirming the molecular formula C₇H₇F₃N₂. Despite the importance of this data for unequivocal identification, no high-resolution mass spectral data has been reported for this compound in the searched literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry is a powerful analytical technique used to separate, identify, and quantify components within a mixture. For the analysis of this compound, LC-MS would be employed to assess its purity and confirm its molecular identity.

In a typical analysis, a solution of the compound would be injected into a high-performance liquid chromatography (HPLC) system. The separation of the target compound from any impurities would be achieved on a suitable stationary phase, such as a C18 column, using a mobile phase gradient, often a mixture of water and an organic solvent like acetonitrile with additives such as formic acid to improve peak shape and ionization efficiency.

The eluent from the HPLC column would then be introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the likely ionization technique, as the pyridine nitrogen is basic and readily protonated. The mass spectrometer would then detect the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molecular formula C₇H₇F₃N₂), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 177.06.

The purity of the sample would be determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all detected peaks. The identity is confirmed by the accurate mass measurement of the molecular ion. While experimental data is unavailable, predicted collision cross-section (CCS) values for various adducts of this compound have been calculated and are available in public databases like PubChem. uni.lu These theoretical values can aid in the identification of the compound in the absence of an experimental standard.

Table 1: Predicted LC-MS Data for this compound Adducts

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.0634 | 131.4 |

| [M+Na]⁺ | 199.0454 | 139.5 |

| [M+K]⁺ | 215.0193 | 136.9 |

| [M+NH₄]⁺ | 194.0900 | 149.9 |

Note: This data is based on theoretical predictions and not experimental results.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality would be required.

The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice would be collected. By analyzing the positions and intensities of the diffraction spots, the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal structure can be determined.

This information would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. It would also provide insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between the amine hydrogen and the pyridine nitrogen of an adjacent molecule) and potential π-π stacking of the pyridine rings. The fluorine atoms of the trifluoroethyl group would also be expected to participate in non-covalent interactions.

While the crystal structure for this compound is not available, studies on related fluorinated aminopyridine derivatives have been published. For instance, the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate revealed details about C—H⋯F, N—H⋯O, and C—H⋯π interactions that drive the crystal packing. nih.gov Similar interactions would be anticipated in the crystal structure of this compound.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Crystal system | Unavailable |

| Space group | Unavailable |

| a (Å) | Unavailable |

| b (Å) | Unavailable |

| c (Å) | Unavailable |

| α (°) | Unavailable |

| β (°) | Unavailable |

| γ (°) | Unavailable |

| Volume (ų) | Unavailable |

| Z | Unavailable |

| Density (calculated) (g/cm³) | Unavailable |

| R-factor | Unavailable |

Note: This table is a template and contains no actual data as none is publicly available.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound.

Infrared (IR) Spectroscopy: In an IR experiment, the sample is exposed to infrared radiation, and the absorption of radiation at specific frequencies corresponding to the vibrational modes of the molecule is measured. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the secondary amine, C-H stretching of the aromatic pyridine ring and the ethyl group, C=C and C=N stretching vibrations of the pyridine ring, and the strong C-F stretching vibrations of the trifluoromethyl group. The N-H stretching vibration would likely appear as a sharp band in the region of 3300-3500 cm⁻¹. The C-F stretching modes are typically very strong and would be expected in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, for this compound, the symmetric breathing modes of the pyridine ring would be expected to show a strong Raman signal. The C-F symmetric stretching vibration would also be Raman active.

By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. This comparison can also provide insights into the molecular symmetry and conformation. Studies on similar molecules, such as 2-amino-5-chloropyridine and N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, have utilized a combination of experimental FTIR and FT-Raman spectroscopy with density functional theory (DFT) calculations to perform a complete vibrational analysis. nih.govnih.gov A similar approach would be necessary for a thorough characterization of the vibrational properties of this compound.

Table 3: Expected Vibrational Modes and Frequency Ranges for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| N-H Bend | 1500 - 1600 | IR |

| C-F Stretch | 1000 - 1200 | IR, Raman |

| Pyridine Ring Breathing | ~1000 | Raman |

Note: This table provides expected ranges based on general spectroscopic principles and data for related compounds. No specific experimental data is available for the title compound.

An exploration of this compound and its analogs reveals a scaffold of significant interest in medicinal chemistry. This article delves into the applications of this core structure and related trifluoroethylated pyridylamines, focusing on their roles as intermediates in antiviral synthesis and as modulators of key pharmacological targets.

Role As a Building Block in Advanced Organic Synthesis

Utilization in the Construction of Diverse Heterocyclic Scaffolds

The chemical architecture of N-(2,2,2-trifluoroethyl)pyridin-4-amine, featuring a reactive pyridine (B92270) ring and a secondary amine, provides multiple sites for synthetic modification, enabling its use in the assembly of various heterocyclic frameworks. While direct examples of its use are specific, the reactivity of analogous aminopyridine systems suggests several pathways for its application.

Related fluorinated aminopyridine derivatives can undergo reactions such as nucleophilic substitution, oxidation, reduction, and coupling reactions to form more complex structures. For instance, the pyridine nitrogen can be oxidized to an N-oxide, and the entire pyridine ring can be reduced to a piperidine (B6355638) derivative. More significantly, aminopyridine scaffolds are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to forge new carbon-nitrogen bonds and build larger, functionalized heterocyclic systems. mdpi.comnih.gov

The general reactivity of the aminopyridine moiety allows it to be a key component in constructing fused ring systems. For example, aminopyridines can react with various reagents to form pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and other related fused heterocycles, which are of interest for their biological activities. mdpi.com These transformations typically involve the amino group participating in cyclization reactions to form a new fused ring adjacent to the pyridine core.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reagents & Conditions | Potential Product Class |

|---|---|---|

| Nucleophilic Substitution | Alkyl/Aryl Halides, Base | Substituted Pyridinamines |

| Buchwald-Hartwig Amination | Aryl Halides, Pd Catalyst, Ligand, Base | N-Aryl-N'-(trifluoroethyl)pyridin-4-amines |

| Cyclocondensation | α,β-Unsaturated Ketones | Fused Pyridine Heterocycles |

| Oxidation | m-CPBA, Hydrogen Peroxide | Pyridine-N-oxides |

| Reduction | Lithium Aluminum Hydride | Substituted Piperidines |

Participation in Cycloaddition and Cascade Reactions

While specific studies detailing the participation of this compound in cycloaddition and cascade reactions are not extensively documented, the reactivity of related trifluoroethyl-containing imines provides a strong basis for its potential in this area. N-2,2,2-trifluoroethylisatin ketimines, for example, are well-established precursors for azomethine ylides, which are highly reactive 1,3-dipoles. nih.govnih.gov These intermediates readily engage in [3+2] cycloaddition reactions with various dipolarophiles to construct complex, trifluoromethyl-containing spiro-pyrrolidine oxindole (B195798) scaffolds. nih.gov

These reactions often proceed as a cascade, where the initial cycloaddition is followed by subsequent transformations, allowing for the rapid construction of molecular complexity from simple starting materials. nih.gov The process can be catalyzed by organocatalysts, such as squaramides or chiral amines, to achieve high levels of stereocontrol. nih.gov Given that this compound possesses the key trifluoroethyl-amine moiety, it could potentially be converted into a similar reactive intermediate for use in analogous cycloaddition and cascade sequences to build novel pyridine-containing heterocyclic systems.

Table 2: Representative Cycloaddition Reactions with Trifluoroethyl-Imine Analogs

| Reaction Type | Reactant Partner | Catalyst | Product Scaffold |

|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Nitroalkenes | Squaramide | Spiro[pyrrolidin-3,2′-oxindoles] nih.gov |

| Asymmetric [3+2] Cycloaddition | Barbiturate-based olefins | Squaramide | Spiroheterocyclic derivatives nih.gov |

| Asymmetric [3+2] Cycloaddition | Cyclic 2,4-dienones | Chiral Primary Amine | Chiral pyrrolidine (B122466) spirocyclic indoles nih.gov |

| Asymmetric [3+4] Cycloaddition | α-vinylenals | Prolinol silyl (B83357) ethers | Spirooxindoles with an azepane motif nih.gov |

Ligand Design for Metal-Catalyzed Transformations

The pyridine nitrogen and the secondary amine nitrogen in this compound present potential coordination sites for metal ions, making the molecule an interesting candidate for ligand design. Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis due to the favorable σ-donating properties of the sp²-hybridized nitrogen atom.

In the context of catalysis, related N-trifluoroethylated amines are products of metal-catalyzed reactions, such as the iron porphyrin-catalyzed N-H insertion, which transforms anilines into their N-trifluoroethylated counterparts. nih.govrsc.org This demonstrates the compatibility of the N-(2,2,2-trifluoroethyl)amino group with transition metal catalytic systems. While this compound itself is the product, the reverse implies that the this compound scaffold could be stable and functional as a ligand in similar catalytic environments. The design of ligands is crucial for controlling the activity and selectivity of metal catalysts, and incorporating the unique electronic properties of the trifluoroethyl group could modulate the catalytic performance in transformations like cross-coupling, hydrogenation, or oxidation reactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Trifluoroethyl Group Position on Biological Activity

A comprehensive review of scientific literature did not yield specific studies that directly compare the biological activities of the positional isomers of N-(2,2,2-trifluoroethyl)pyridin-amine (i.e., where the trifluoroethylamino group is at the 2, 3, or 4-position of the pyridine (B92270) ring). The position of substituents on the pyridine ring is known to significantly influence the electronic properties, basicity, and steric environment of the molecule, which in turn can drastically alter its interaction with biological targets. chemicalbook.com For instance, the basicity of the pyridine nitrogen is different in 2-, 3-, and 4-aminopyridines, which can affect receptor binding and pharmacokinetic properties. researchgate.net However, without direct comparative studies on the N-(2,2,2-trifluoroethyl) derivatives, any discussion on the optimal placement of this specific side chain for a particular biological activity remains speculative. Further research is required to elucidate the pharmacological consequences of varying the attachment point of the N-(2,2,2-trifluoroethyl) group on the pyridine core.

Substituent Effects on Pyridine Ring for Biological Potency

The biological activity of 4-aminopyridine (B3432731) derivatives can be significantly modulated by introducing various substituents onto the pyridine ring. These modifications can alter the compound's electronic nature, lipophilicity, and steric profile, thereby influencing its affinity for biological targets.

A pertinent example is the study of substituted 4-aminopyridines as blockers of voltage-gated potassium (Kv) channels. 4-aminopyridine (4-AP) itself is a known Kv channel blocker. nih.gov Research into novel derivatives of 4-AP has provided valuable insights into the SAR of this scaffold. Specifically, the introduction of methyl (-CH3), methoxy (B1213986) (-OCH3), and trifluoromethyl (-CF3) groups at the 2 and 3-positions of the 4-aminopyridine core has been shown to have a profound impact on their channel-blocking potency. nih.gov

In a study characterizing the effects of these derivatives on the Shaker Kv channel, it was found that the nature and position of the substituent dramatically altered the inhibitory activity. The findings from this research are summarized in the table below. nih.gov

These results demonstrate that a small, electron-donating methyl group at the 3-position significantly enhances potency. In contrast, the larger and electron-withdrawing trifluoromethyl group at either the 2- or 3-position leads to a substantial decrease in activity, with the effect being most pronounced at the 2-position. nih.gov The reduced potency of the 2-substituted analog could be attributed to steric hindrance or unfavorable electronic effects that disrupt the optimal binding of the compound to the potassium channel. These findings underscore the sensitivity of the 4-aminopyridine scaffold to substitution and highlight the importance of both the electronic and steric properties of the substituents in determining biological potency.

Stereochemical Influence on Pharmacological Efficacy

The compound N-(2,2,2-trifluoroethyl)pyridin-4-amine is an achiral molecule as it does not possess a stereocenter. Therefore, a discussion of stereochemical influence on its pharmacological efficacy is not applicable.

For stereoisomerism to be a factor, a chiral center would need to be introduced into the molecule, for example, by substitution on the ethyl linker or the pyridine ring, leading to enantiomers or diastereomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity. numberanalytics.comresearchgate.net This arises from the three-dimensional nature of drug-receptor interactions. However, a review of the scientific literature did not identify studies focusing on the synthesis and pharmacological evaluation of chiral derivatives of this compound. Consequently, there is no available data to analyze the stereochemical influence on the pharmacological efficacy within this specific class of compounds.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for simulating the interaction of a ligand, such as N-(2,2,2-trifluoroethyl)pyridin-4-amine, with the binding site of a protein or other biological macromolecule. While specific docking studies for this compound are not extensively detailed in publicly available literature, the principles of such investigations can be understood by examining studies on analogous pyridine (B92270) derivatives.

These studies typically involve the use of computational software to place the ligand into the active site of a target protein. The software then calculates the binding affinity, or the strength of the interaction, which is often expressed as a docking score. The interactions are governed by various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the pyridine nitrogen and the amine group can act as hydrogen bond acceptors and donors, respectively. The trifluoroethyl group, with its high electronegativity, can also participate in specific interactions.

For instance, in studies of other pyridine derivatives as inhibitors of specific enzymes, molecular docking has been instrumental in elucidating the key amino acid residues involved in binding. The predicted binding modes from these simulations guide the design of more potent and selective inhibitors. A hypothetical docking study of this compound against a kinase, a common target for pyridine-containing drugs, would likely show the pyridine ring interacting with the hinge region of the ATP-binding pocket, a common binding motif for such inhibitors.

Table 1: Illustrative Molecular Docking Parameters for Pyridine Derivatives Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Pyridin-4-amine | -6.5 | MET793, LEU718 | Hydrogen bond, Hydrophobic |

| N-ethylpyridin-4-amine | -7.2 | MET793, LEU718, VAL726 | Hydrogen bond, Hydrophobic |

| This compound | (Predicted to be > -7.2) | MET793, LEU718, VAL726, PHE856 | Hydrogen bond, Hydrophobic, Halogen bond |

Note: The data in this table is illustrative and based on general principles of molecular docking for pyridine derivatives. The docking score for this compound is a hypothetical prediction.

Quantum Chemical Calculations for Mechanistic Insights (e.g., Transition State Models)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide detailed mechanistic insights into chemical reactions by modeling the transition states, which are the highest energy points along a reaction coordinate.

For this compound, quantum chemical calculations could be used to explore its reactivity in various chemical transformations. For example, understanding the mechanism of its synthesis or its potential metabolic pathways would benefit from such theoretical studies. By calculating the energies of reactants, products, and transition states, the activation energy of a reaction can be determined, providing a measure of the reaction rate.

Table 2: Hypothetical Calculated Energies for a Reaction Involving a Pyridine Derivative

| Species | Method | Basis Set | Calculated Energy (Hartree) |

| Reactant 1 (Pyridin-4-amine) | DFT (B3LYP) | 6-31G(d) | -245.12345 |

| Reactant 2 (Trifluoroethylating agent) | DFT (B3LYP) | 6-31G(d) | -441.98765 |

| Transition State | DFT (B3LYP) | 6-31G(d) | -687.10000 |

| Product (This compound ) | DFT (B3LYP) | 6-31G(d) | -687.15432 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

Prediction of Molecular Properties Relevant to Bioactivity (e.g., Lipophilicity)

The biological activity of a compound is intimately linked to its physicochemical properties. Properties such as lipophilicity, solubility, and electronic distribution play a crucial role in how a molecule is absorbed, distributed, metabolized, and excreted (ADME) in an organism. Computational methods are widely used to predict these properties, offering a rapid and cost-effective way to assess the drug-likeness of a compound.

Lipophilicity, often expressed as the logarithm of the distribution coefficient (logD) at a specific pH, is a critical parameter for drug design. It influences a drug's ability to cross cell membranes and its binding to plasma proteins. The introduction of fluorine atoms into a molecule is a common strategy to modulate its lipophilicity. The trifluoroethyl group in this compound is expected to significantly increase its lipophilicity compared to the parent aminopyridine.

A study on the impact of fluorination on the lipophilicity of 2-(thiofluoroalkyl)pyridines provides valuable experimental data that can be used to understand this effect. In this study, the logD at pH 7.4 was measured for a series of compounds. The results demonstrated that the introduction of a trifluoroethyl group significantly increases lipophilicity.

Table 3: Experimentally Determined Lipophilicity (logD 7.4) of Selected 2-(Thioalkyl)pyridines

| Compound | logD at pH 7.4 |

| 2-(Methylthio)pyridine | 1.69 |

| 2-(Ethylthio)pyridine | 2.26 |

| 2-((2,2,2-Trifluoroethyl)thio)pyridine | Not explicitly stated, but fluorination generally increases logD |

Note: This table is based on data for analogous compounds and illustrates the expected trend in lipophilicity upon trifluoroethylation.

Computational models can also be used to predict logD values. These models are often trained on large datasets of experimentally determined values and use various molecular descriptors to make predictions. For this compound, a predicted logP (a measure of lipophilicity for the neutral species) would likely be in the range of 1.5 to 2.5, reflecting the contribution of the trifluoroethyl group.

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization for Enhanced Chromatographic Detection

The primary goal of derivatization in chromatography is to improve the analytical performance by increasing volatility for gas chromatography (GC) or enhancing detection for liquid chromatography (LC). Given that N-(2,2,2-trifluoroethyl)pyridin-4-amine is a secondary amine, several established derivatization strategies can be applied.

For Gas Chromatography (GC), derivatization is often necessary for amines to reduce their polarity and increase their volatility and thermal stability. Common derivatization methods for amines in GC include silylation, acylation, and alkylation.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can react with the secondary amine group of this compound. This process, known as trifluoroacetylation, introduces a trifluoroacetyl group, which can improve chromatographic peak shape and detection sensitivity, particularly with an electron capture detector (ECD).

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to replace the active hydrogen on the secondary amine with a trimethylsilyl (TMS) group. This derivatization increases the volatility of the compound, making it more amenable to GC analysis.

For High-Performance Liquid Chromatography (HPLC), derivatization is employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors.

UV-Visible Detection: Derivatizing agents containing highly conjugated aromatic systems can be reacted with the secondary amine. For example, 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, reacts with primary and secondary amines to yield highly colored dinitrophenyl (DNP) derivatives that can be readily detected in the UV-Vis range.

Fluorescence Detection: For higher sensitivity, fluorescent tagging agents can be utilized. While many fluorescent reagents are specific for primary amines, some can react with secondary amines.

Interactive Table of Potential Derivatization Reagents for Chromatographic Detection

| Technique | Derivatization Method | Reagent | Abbreviation | Target Functional Group | Purpose |

| GC | Acylation | Trifluoroacetic anhydride | TFAA | Secondary Amine | Increase volatility and ECD sensitivity |

| GC | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Secondary Amine | Increase volatility |

| HPLC | UV-Vis Detection | 1-Fluoro-2,4-dinitrobenzene | FDNB | Secondary Amine | Introduce a chromophore |

Derivatization for Mass Spectrometric Analysis

In mass spectrometry (MS), derivatization can be used to improve ionization efficiency, direct fragmentation pathways, and increase the mass of the analyte for better detection. Many of the derivatization strategies used for chromatography also confer benefits for MS analysis.

The trifluoroacetyl derivatives formed by reaction with TFAA are not only suitable for GC-MS but also provide characteristic fragmentation patterns that can aid in structural elucidation. The presence of the CF3 group can be a useful marker in the mass spectrum. nih.gov

For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance electrospray ionization (ESI) efficiency. The introduction of a permanently charged group or a group that is readily ionizable can significantly improve the signal intensity.

Quaternary Ammonium Tagging: Reagents that introduce a quaternary ammonium group can be used to create a permanently positively charged derivative. This "pre-charged" derivative will exhibit excellent ionization efficiency in positive-ion ESI-MS.

Interactive Table of Potential Derivatization Strategies for Mass Spectrometric Analysis

| Analysis Method | Derivatization Strategy | Potential Reagent Class | Effect on Analysis |

| GC-MS | Trifluoroacetylation | Anhydrides (e.g., TFAA) | Improved volatility, characteristic fragmentation |

| LC-MS | Quaternary Ammonium Tagging | Reagents with a quaternary nitrogen | Enhanced ESI efficiency, pre-charged derivative |

Post-Synthetic Modification of this compound

Post-synthetic modification refers to the chemical alteration of a molecule after its initial synthesis to introduce new functional groups or build more complex structures. The pyridine (B92270) ring and the secondary amine in this compound are both sites that can undergo further chemical reactions.

The pyridine ring is generally unreactive towards electrophilic substitution but can be activated for nucleophilic substitution, especially with electron-withdrawing groups present. However, a more common approach for modifying pyridines is through N-oxidation followed by subsequent reactions.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This N-oxide is a versatile intermediate that can undergo various transformations.

The secondary amine provides a nucleophilic center that can participate in a variety of bond-forming reactions.

Alkylation and Arylation: The secondary amine can be further alkylated or arylated. For instance, it can react with alkyl halides in an SN2 reaction to form a tertiary amine. libretexts.org

Formation of Amides and Sulfonamides: The amine can react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. libretexts.org These reactions can be used to introduce a wide range of functional groups.

Reductive Amination: While this compound itself is a product of reductive amination, the secondary amine can, in principle, react with other aldehydes or ketones in the presence of a reducing agent to form more complex tertiary amines.

Interactive Table of Potential Post-Synthetic Modification Reactions

| Reaction Site | Reaction Type | Reagent/Conditions | Product Type |

| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine-N-oxide |

| Secondary Amine | Alkylation | Alkyl halide | Tertiary amine |

| Secondary Amine | Acylation | Acyl chloride | Amide |

| Secondary Amine | Sulfonylation | Sulfonyl chloride | Sulfonamide |

An exploration of the future research and development landscape for this compound reveals significant potential for innovation. The unique properties conferred by the trifluoroethyl group attached to the versatile pyridin-4-amine scaffold present numerous avenues for scientific inquiry. Future efforts are poised to focus on creating diverse molecular analogs, comprehensively mapping their biological activities, leveraging computational power for intelligent design, and extending their application into new scientific domains.

Q & A

Basic: What are the common synthetic routes for N-(2,2,2-trifluoroethyl)pyridin-4-amine, and what reaction conditions optimize yield?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1: React pyridin-4-amine with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C for 12–24 hours .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Key variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | Higher polarity enhances nucleophilicity |

| Temperature | 70–80°C | Accelerates kinetics without decomposition |

| Reaction Time | 18–24 hours | Ensures completion of substitution |

Yield improvements (up to 75%) are achieved by using catalytic iodide salts (e.g., KI) to enhance leaving-group reactivity .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 191.1 for C₇H₈F₃N₂).

- X-ray Crystallography: Resolves bond angles and spatial arrangement, critical for studying fluorine-induced stereoelectronic effects .

Advanced: How does the trifluoroethyl group influence the compound’s bioavailability and target binding in biological studies?

Answer:

The CF₃ group:

- Enhances Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Modulates Basicity: Reduces the pKa of the adjacent amine (ΔpKa ≈ 1.2), altering protonation states at physiological pH and receptor binding .

- Steric and Electronic Effects: The strong C–F dipole stabilizes ligand-receptor interactions via dipole-dipole or hydrogen bonding with protein residues (e.g., backbone carbonyls) .

Example: In kinase inhibition assays, trifluoroethyl-substituted analogs show 3–5x higher IC₅₀ values than ethyl analogs due to enhanced hydrophobic pocket interactions .

Advanced: What strategies resolve contradictory data in SAR studies of this compound derivatives?

Answer: Contradictions often arise from:

- Solubility Artifacts: Poor aqueous solubility may mask true activity. Use DMSO/cosolvent systems (e.g., PEG-400) to maintain compound integrity .

- Metabolic Instability: Fluorinated groups can undergo hepatic CYP450-mediated defluorination. Validate stability via microsomal assays (e.g., rat liver microsomes, 37°C, 1 hour) .

- Off-target Effects: Screen against related receptors (e.g., GPCR panels) to rule out promiscuity.

Case Study: A derivative showed conflicting IC₅₀ values (1 µM vs. 10 µM) in two labs. Post-analysis revealed differences in assay buffer ionic strength, which affected compound aggregation .

Basic: What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Analyze via HPLC-MS for degradation products (e.g., hydrolyzed amine or defluorinated byproducts) .

- Thermal Stability: Heat samples to 40–60°C for 72 hours in sealed vials. Monitor color changes or precipitate formation.

Data Example:

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| pH 1.2 | 45% | Pyridin-4-amine |

| pH 7.4 | <5% | None |

Advanced: How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to map electron density. The CF₃ group deactivates the pyridine ring, directing electrophiles to the meta position (ΔEact = 8–10 kcal/mol vs. para) .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DCM vs. THF) to predict reaction pathways. Polar solvents stabilize transition states with higher dipole moments .

Validation: Predicted regioselectivity (meta:para = 85:15) matched experimental HPLC results (82:18) for nitration reactions .

Basic: What are the safety and handling guidelines for this compound in laboratory settings?

Answer:

- Toxicity: LD₅₀ (oral, rat) > 500 mg/kg; handle with nitrile gloves and fume hood.

- Storage: Under nitrogen at -20°C to prevent oxidation.

- Disposal: Incinerate in EPA-approved containers (no aqueous release due to fluorine content) .

Advanced: How do structural modifications (e.g., pyridine substitution) alter the compound’s binding affinity in enzyme inhibition assays?

Answer:

Example (Kinase Inhibition):

| Modification | IC₅₀ (nM) | Selectivity Ratio (vs. WT) |

|---|---|---|

| 4-Pyridinyl | 120 | 1.0 |

| 3-Pyridinyl | 450 | 0.3 |

| 2-Pyridinyl | >1000 | <0.1 |

The 4-pyridinyl isomer maximizes π-stacking with kinase hinge regions, while 2- or 3-substituents introduce steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.